Dichlorisone Acetate is a synthetic glucocorticoid, a class of steroid hormones that exhibit potent anti-inflammatory and immunosuppressive effects. [, , ] It is primarily investigated for its potential in various research areas due to its glucocorticoid activity. [, ] Dichlorisone Acetate is a research chemical and not a medication for human or animal use.
Dichlorisone acetate belongs to the class of corticosteroids, which are steroid hormones produced in the adrenal cortex. These compounds are primarily involved in regulating metabolism, immune response, and inflammation. The specific classification of dichlorisone acetate within corticosteroids highlights its role in modulating inflammatory responses in the body.
The synthesis of dichlorisone acetate involves several key steps:
Dichlorisone acetate has the molecular formula and features a complex steroid structure characterized by multiple rings and functional groups. The presence of two chlorine atoms at specific positions distinguishes it from other corticosteroids.
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl
YNNURTVKPVJVEI-HHZWQIATSA-N
The molecular structure includes:
Dichlorisone acetate participates in various chemical reactions, including:
These reactions are significant for modifying the compound's properties for various applications.
Dichlorisone acetate acts primarily through its interaction with glucocorticoid receptors:
The compound is metabolized primarily in the liver and excreted via the kidneys, influencing its therapeutic effects and duration of action.
Dichlorisone acetate exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical preparations.
Dichlorisone acetate is primarily used in medical settings for its anti-inflammatory effects. Its applications include:
Research continues to explore additional therapeutic uses, including potential roles in oncology and metabolic disorders due to its influence on cellular pathways .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7